Cas no 61402-69-5 (Methyl 2-cyclopentylpropanoate)

Methyl 2-cyclopentylpropanoate 化学的及び物理的性質
名前と識別子
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- Cyclopentaneacetic acid, a-methyl-, methyl ester
- Methyl 2-cyclopentylpropanoate
- methyl 2-cyclopentylpropionate
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- インチ: 1S/C9H16O2/c1-7(9(10)11-2)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3
- InChIKey: ZOBJJLMWIAHNIX-UHFFFAOYSA-N
- SMILES: O(C)C(C(C)C1CCCC1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 137
- トポロジー分子極性表面積: 26.3
Methyl 2-cyclopentylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M127360-500mg |
Methyl 2-cyclopentylpropanoate |
61402-69-5 | 500mg |
$ 830.00 | 2022-06-04 | ||
TRC | M127360-250mg |
Methyl 2-cyclopentylpropanoate |
61402-69-5 | 250mg |
$ 500.00 | 2022-06-04 |
Methyl 2-cyclopentylpropanoate 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
Methyl 2-cyclopentylpropanoateに関する追加情報
Methyl 2-cyclopentylpropanoate (CAS No. 61402-69-5): Applications and Research Insights
Methyl 2-cyclopentylpropanoate, with the chemical formula C9H16O2 and the CAS number 61402-69-5, is an ester derivative that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its cyclopentyl and propanoate functional groups, exhibits a unique set of properties that make it valuable in various industrial and scientific applications.
The structure of Methyl 2-cyclopentylpropanoate features a cyclopentyl ring attached to a propanoate moiety, which contributes to its versatility in chemical reactions. The presence of the ester group (-COOCH₃) enhances its reactivity, making it a useful intermediate in synthetic chemistry. This compound's stability and relatively low toxicity have positioned it as a candidate for further exploration in medicinal chemistry.
In recent years, researchers have been investigating the potential applications of Methyl 2-cyclopentylpropanoate in the development of novel pharmaceuticals. Its molecular framework suggests that it could serve as a precursor for more complex molecules with therapeutic properties. For instance, studies have explored its role in synthesizing bioactive compounds that may have anti-inflammatory or antimicrobial effects.
One of the most intriguing aspects of Methyl 2-cyclopentylpropanoate is its role in drug design. The cyclopentyl group is known to enhance lipophilicity, which can improve the bioavailability of drugs. Additionally, the propanoate moiety can be modified to introduce specific pharmacophores that target particular biological pathways. These characteristics make it an attractive candidate for further development.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of Methyl 2-cyclopentylpropanoate more accurately. Molecular modeling studies suggest that this compound may exhibit good solubility and metabolic stability, which are crucial factors for drug efficacy. These insights have opened new avenues for its use in drug formulation and delivery systems.
The synthesis of Methyl 2-cyclopentylpropanoate has also seen significant progress. Traditional methods involve the esterification of cyclopentanone with methanol in the presence of an acid catalyst. However, modern techniques such as enzymatic catalysis and microwave-assisted synthesis have improved yield and purity, making the production process more efficient.
In addition to its pharmaceutical applications, Methyl 2-cyclopentylpropanoate has found use in the fragrance and flavor industry. Its pleasant aroma and stability make it a suitable component in perfumes and food additives. The compound's ability to blend well with other scent molecules enhances its appeal in this sector.
Environmental considerations have also driven research into sustainable methods for producing Methyl 2-cyclopentylpropanoate. Biocatalytic processes, which utilize enzymes to facilitate chemical reactions, offer a greener alternative to traditional synthetic routes. These methods reduce waste and energy consumption while maintaining high product quality.
The future prospects for Methyl 2-cyclopentylpropanoate are promising, with ongoing research focusing on expanding its applications. Collaborative efforts between academia and industry are expected to yield innovative uses for this versatile compound. As our understanding of its properties grows, so too will its significance in various scientific fields.
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